molecular formula C18H20N2O3S2 B2486596 1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-07-9

1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2486596
CAS No.: 868218-07-9
M. Wt: 376.49
InChI Key: OHUVOKJMHWGWLM-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxybenzenesulfonyl group and a methylphenylmethylsulfanyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the condensation of 4-methoxybenzenesulfonyl chloride with 2-mercapto-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-methylbenzyl chloride under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Sulfide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of new drugs and therapeutic agents.

    Medicine: Explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic benefits.

    Industry: Utilized in the development of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the sulfonyl and sulfanyl groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-(4-methylbenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(4-methoxybenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Uniqueness

1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the specific combination of functional groups attached to the imidazole ring. The presence of both the methoxybenzenesulfonyl and methylphenylmethylsulfanyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications. Its structural features can influence its reactivity, stability, and interactions with other molecules, setting it apart from similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-14-3-5-15(6-4-14)13-24-18-19-11-12-20(18)25(21,22)17-9-7-16(23-2)8-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVOKJMHWGWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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